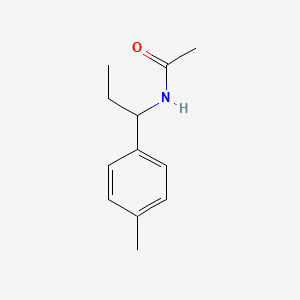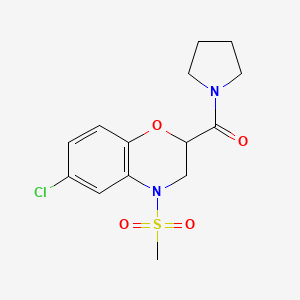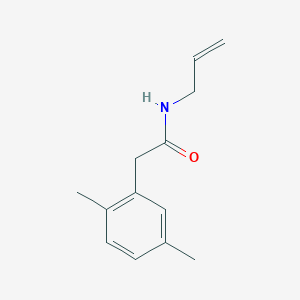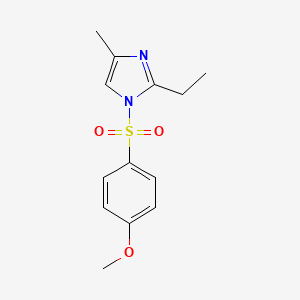
1-(4-Cyclohexylphenyl)sulfonylpyrazole
Overview
Description
1-(4-Cyclohexylphenyl)sulfonylpyrazole is a heterocyclic compound that features a pyrazole ring substituted with a sulfonyl group and a cyclohexylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylphenyl)sulfonylpyrazole typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride by the pyrazole nitrogen.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyclohexylphenyl)sulfonylpyrazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted pyrazole or phenyl derivatives.
Scientific Research Applications
1-(4-Cyclohexylphenyl)sulfonylpyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylphenyl)sulfonylpyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: By interacting with these targets, the compound can influence various biological pathways, leading to its observed bioactivities. For instance, it may inhibit the production of pro-inflammatory cytokines or disrupt the cell cycle in cancer cells.
Comparison with Similar Compounds
1-(4-Cyclohexylphenyl)sulfonylpyrazole can be compared with other sulfonylpyrazole derivatives:
Similar Compounds: Examples include 1-(4-methylphenyl)sulfonylpyrazole and 1-(4-chlorophenyl)sulfonylpyrazole.
Uniqueness: The cyclohexylphenyl moiety imparts unique steric and electronic properties to the compound, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and selectivity in certain applications.
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-20(19,17-12-4-11-16-17)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h4,7-13H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDPNTDKBJLUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(ethylsulfanyl)phenyl]methanesulfonamide](/img/structure/B4453128.png)

![1-[(3-phenylpropyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4453134.png)
![N-[3-chloro-4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4453140.png)


![1-[3-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4453163.png)
![2-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4453173.png)

![2-chloro-N-methyl-5-[(phenylsulfonyl)amino]benzamide](/img/structure/B4453182.png)
![7-(2-methoxyethyl)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453194.png)
![4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether](/img/structure/B4453214.png)

![1-[(4-fluoro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4453224.png)
